molecular formula C9H15NOS B15224424 1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol

1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol

Cat. No.: B15224424
M. Wt: 185.29 g/mol
InChI Key: BVMMDSDJJYLTCP-UHFFFAOYSA-N
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Description

1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-aminothiazole with tert-butyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the tert-butyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halides (e.g., bromine, chlorine), amines, organic solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or aminated thiazole derivatives.

Scientific Research Applications

1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interact with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

1-(2-(tert-Butyl)thiazol-5-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:

    2-(tert-Butyl)thiazole: Lacks the ethan-1-ol group, resulting in different chemical properties and applications.

    1-(2-(tert-Butyl)thiazol-5-yl)ethanone:

    5-(tert-Butyl)thiazole-2-amine: Contains an amino group, which imparts different biological activities and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2-tert-butyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C9H15NOS/c1-6(11)7-5-10-8(12-7)9(2,3)4/h5-6,11H,1-4H3

InChI Key

BVMMDSDJJYLTCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)C(C)(C)C)O

Origin of Product

United States

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